Climazolam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59467-77-5 |

|---|---|

Molecular Formula |

C18H13Cl2N3 |

Molecular Weight |

342.2 g/mol |

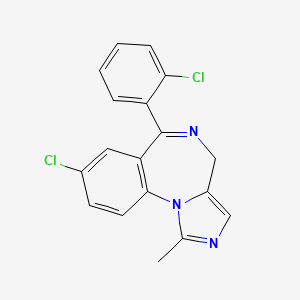

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |

InChI |

InChI=1S/C18H13Cl2N3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

InChI Key |

CHCISLOJADQUNQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Other CAS No. |

59467-77-5 |

Synonyms |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine climazolam Ro 21-3982 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Climazolam on GABA-A Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Climazolam, an imidazobenzodiazepine, exerts its therapeutic effects as an anxiolytic, sedative, muscle relaxant, and anticonvulsant by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Like other benzodiazepines, this compound binds to a specific site on the GABA-A receptor, enhancing the neuroinhibitory effects of GABA.[1][2] This potentiation of GABAergic neurotransmission is central to its mechanism of action. The diversity of GABA-A receptor subtypes, characterized by their subunit composition, allows for a range of pharmacological effects. While specific data for this compound is limited, the principles of benzodiazepine action suggest that its clinical profile is determined by its relative affinity and efficacy at various GABA-A receptor subtypes, particularly those containing α1, α2, α3, and α5 subunits.[3] This document provides a detailed overview of this mechanism, summarizes relevant quantitative data from prototypical benzodiazepines, outlines key experimental protocols for studying these interactions, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound, as a benzodiazepine, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site, known as the benzodiazepine (BZD) site, which is distinct from the binding site for the endogenous ligand, GABA.[1][4] The BZD site is located at the interface between an α and a γ subunit of the heteropentameric GABA-A receptor.[3][5] The most common receptor configuration sensitive to classical benzodiazepines is composed of two α subunits, two β subunits, and one γ subunit (typically γ2).[5]

Upon binding, this compound induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding sites, which are located at the interface of the α and β subunits.[6] This allosteric modulation leads to an increased frequency of the GABA-gated chloride ion channel opening.[1][7] The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal excitability.[1]

GABA-A Receptor Subtype Selectivity

The pharmacological effects of benzodiazepines are largely determined by the specific α subunit present in the GABA-A receptor complex. Different α subunits have distinct localizations within the central nervous system and are associated with different physiological and behavioral effects.[8][9]

-

α1 Subunit: Widely expressed and primarily associated with the sedative, amnesic, and some anticonvulsant effects of benzodiazepines.[8]

-

α2 and α3 Subunits: Predominantly linked to the anxiolytic and muscle relaxant properties.[8][9]

-

α5 Subunit: Concentrated in the hippocampus and implicated in learning and memory. Modulation of this subtype can lead to cognitive impairment.[8]

While specific binding data for this compound is unavailable, its profile as a sedative and anxiolytic suggests it likely interacts with multiple α-containing GABA-A receptor subtypes. A higher relative affinity or efficacy for α1-containing receptors would be expected to produce more pronounced sedative effects, whereas higher activity at α2/α3-containing receptors would correlate with stronger anxiolytic effects.[9]

Quantitative Data (Illustrative)

The following tables summarize binding affinity (Ki) and efficacy (EC50) data for well-characterized benzodiazepines at different recombinant human GABA-A receptor subtypes. This data is provided as a reference framework for the potential properties of this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [10] |

| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [10] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [10] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Efficacy (EC50, nM) of Benzodiazepines at GABA-A Receptor Subtypes

| Compound | Receptor Subtype | EC50 (nM) | Maximum Potentiation (%) | Reference |

| Flunitrazepam | α1β1γ2L | 29 ± 11 | 77 | [11] |

| Flunitrazepam | α3β1γ2L | 23 ± 10 | 105 | [11] |

| Zolpidem | α1β1γ2L | - | - | [11] |

| CL218,872 | α1β1γ2L | - | 51 | [11] |

| CL218,872 | α3β1γ2L | - | 30 | [11] |

EC50 values represent the concentration of the drug that produces a half-maximal response. Maximum potentiation refers to the greatest enhancement of the GABA-induced current.

Experimental Protocols

The characterization of a compound's interaction with GABA-A receptor subtypes typically involves radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for different GABA-A receptor subtypes. It involves a competition assay where the test compound displaces a radiolabeled ligand (e.g., [3H]flumazenil) that is known to bind to the benzodiazepine site.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2).[12]

-

The cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).

-

The cell membranes containing the receptors are isolated by centrifugation.[2][13] The final pellet is resuspended, and protein concentration is determined.[2]

-

-

Binding Assay:

-

A constant concentration of the radioligand (e.g., 2 nM [3H]flunitrazepam) is incubated with the prepared cell membranes.[12]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.[12]

-

The incubation is carried out at a specific temperature (e.g., 30°C) and for a set duration (e.g., 35 minutes) to reach equilibrium.[2]

-

Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine, such as diazepam (e.g., 100 µM).[13]

-

-

Separation and Quantification:

-

The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters or by centrifugation.[2]

-

The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional effects (efficacy) of this compound on GABA-A receptors expressed in Xenopus laevis oocytes. This technique allows for the measurement of ion flow across the cell membrane in response to the application of GABA and the modulatory compound.[14][15]

Methodology:

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.[14]

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are synthesized in vitro.[8]

-

A specific amount of the cRNA mixture is injected into the oocytes.[8]

-

The injected oocytes are incubated for 1-3 days to allow for receptor expression on the cell surface.[8]

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

The oocyte is impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[14][16]

-

The membrane potential is "clamped" at a specific holding potential (e.g., -60 mV).[14]

-

-

Drug Application and Measurement:

-

A baseline current is established.

-

A sub-maximal concentration of GABA (e.g., the EC5-10 concentration) is applied to the oocyte, and the resulting inward chloride current is recorded.[17]

-

The oocyte is washed, and then GABA is co-applied with various concentrations of this compound.

-

The potentiation of the GABA-induced current by this compound is measured.

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage of current potentiation against the concentration of this compound.

-

The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined from these curves.

-

Conclusion

This compound functions as a positive allosteric modulator of GABA-A receptors, a mechanism it shares with all benzodiazepines. Its binding to the benzodiazepine site enhances the inhibitory action of GABA, leading to its characteristic CNS depressant effects. The specific clinical profile of this compound is dictated by its yet-to-be-fully-characterized affinity and efficacy at different GABA-A receptor subtypes containing various α subunits. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the subtype selectivity of this compound and to fully elucidate its nuanced pharmacological properties. Such data would be invaluable for optimizing its therapeutic applications and for the development of novel, more selective GABA-A receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological actions of gamma-aminobutyric acid and clomethiazole on recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological and molecular characterization of the positive allosteric modulators of metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 15. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. mdpi.com [mdpi.com]

Pharmacological Profile of Climazolam as a Sedative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climazolam (Ro 21-3982) is an imidazobenzodiazepine with sedative properties, primarily utilized in veterinary medicine. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action as a sedative. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates comparative data for the structurally similar and well-characterized benzodiazepine, Midazolam, to provide a contextual framework. The guide details the current understanding of this compound's interaction with the GABA-A receptor, its qualitative sedative effects, and presents available, albeit limited, data on its potency. Standard experimental protocols for assessing sedative effects in preclinical models are also described. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of this compound and related compounds.

Introduction

This compound, developed by Hoffman-LaRoche, is a potent, short-acting benzodiazepine belonging to the imidazobenzodiazepine class, which also includes drugs like Midazolam.[1] It is primarily used in veterinary medicine as an anesthetic and sedative agent.[1] Like other benzodiazepines, this compound's pharmacological effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the effect of GABA, leading to the sedative, anxiolytic, and muscle relaxant properties characteristic of this drug class.

Despite its use in a clinical setting, detailed quantitative pharmacological data for this compound is scarce in the public domain. This guide synthesizes the available information and provides context through comparison with the closely related compound, Midazolam.

Mechanism of Action

This compound exerts its sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Benzodiazepines, including this compound, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[2] The potentiation of GABAergic neurotransmission in key areas of the brain, such as the thalamus, hypothalamus, and limbic system, is responsible for the sedative and hypnotic effects of benzodiazepines.

Signaling Pathway

The following diagram illustrates the signaling pathway of benzodiazepines at the GABA-A receptor.

Quantitative Pharmacological Data

GABA-A Receptor Binding Affinity

No specific binding affinity (Ki) values for this compound at different GABA-A receptor subtypes were found in the searched literature. For context, the following table provides Ki values for other benzodiazepines, demonstrating the typical range of affinities for this class of drugs. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative GABA-A Receptor Binding Affinities of Various Benzodiazepines

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [5] |

| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [5] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [5] |

Note: The data presented is for representative compounds from different benzodiazepine classes and may not be directly comparable due to variations in experimental conditions.

Sedative Potency

Direct ED50 values for the sedative effects of this compound are not available. However, a study in rats provides some qualitative and semi-quantitative information.

Table 2: Sedative Effects of this compound in Rats

| Species | Route | Dose | Effect | Reference |

| Rat (Sprague Dawley and Lewis) | IV | 0.25 mg/kg | Sedation, but failed to inhibit the righting reflex or response to painful stimuli. | [6] |

| Rat (Sprague Dawley and Lewis) | IV | Up to 6.25 mg/kg (25x therapeutic dose) | No anesthetic effect observed. | [6] |

For comparison, ED50 values for sedation with Midazolam in various species are provided below.

Table 3: Sedative Potency (ED50) of Midazolam in Various Species

| Species | Effect | Route | ED50 (mg/kg) | Reference |

| Pigeon | Drug-key responding | N/A | 0.56 | [7] |

| Human (Hysteroscopy) | Intravenous Sedation (with Propofol) | IV | 0.09 | [8] |

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not available in the public domain. The following table provides pharmacokinetic data for the structurally similar compound, Midazolam, in various species.

Table 4: Pharmacokinetic Parameters of Midazolam in Various Species

| Species | Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (Cl) | Reference |

| This compound | Data not available | Data not available | Data not available | ||

| Dog | IV | 77 ± 18 min | 3.0 ± 0.9 L/kg | 27 ± 3 mL/kg/min | [9] |

| Dog | IM | - | - | - | [9] |

| Alpaca | IV | 98 min (67-373) | 525 mL/kg (446-798) | 11.3 mL/min/kg (6.7-13.9) | [10] |

| Alpaca | IM | 234 min (103-320) | - | - | [10] |

| Cat | IV | - | 117-705 mL/kg | 18.3 mL/min/kg | [11] |

| Horse | IV | 0.79 ± 0.44 h | 838 ± 330 mL/kg | 1272 ± 310 mL/h/kg | [12] |

| Rat (Food-limited) | IV | 23.1 - 49.5 min | 0.77 L/kg | 2.03 L/h/kg | [13] |

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, standard methodologies for assessing the sedative effects of benzodiazepines in preclinical models are well-established.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound to GABA-A receptors.

Assessment of Sedative Effects in Rodents (Loss of Righting Reflex)

The loss of righting reflex is a common behavioral endpoint used to assess the sedative-hypnotic effects of drugs in rodents.

Discussion and Future Directions

This compound is a benzodiazepine with demonstrated sedative effects, primarily in veterinary applications. Its mechanism of action is consistent with other drugs in its class, involving the positive allosteric modulation of the GABA-A receptor. However, a significant gap exists in the publicly available, detailed quantitative pharmacological data for this compound. The lack of specific binding affinities for GABA-A receptor subtypes, precise sedative potency (ED50), and a comprehensive pharmacokinetic profile limits a full understanding of its pharmacological characteristics and potential for further development.

Future research should focus on generating this critical quantitative data. Radioligand binding studies across a panel of human recombinant GABA-A receptor subtypes would elucidate the receptor subtype selectivity of this compound. In vivo studies in rodent models to determine the ED50 for sedation, using standardized behavioral tests like the loss of righting reflex, would provide a more precise measure of its potency. Comprehensive pharmacokinetic studies in various species would be necessary to understand its absorption, distribution, metabolism, and excretion, which are crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Conclusion

This compound is a pharmacologically active imidazobenzodiazepine with sedative properties mediated by the GABA-A receptor. While its clinical use in veterinary medicine is established, a detailed and quantitative understanding of its pharmacological profile is lacking. This guide has synthesized the available information and provided a framework for its mechanism of action and qualitative effects. Further research is warranted to fully characterize the binding affinity, potency, and pharmacokinetics of this compound to better understand its therapeutic potential and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The sedative effects of this compound and this compound with fentanyl-fluanisone in rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the 50% and 95% Effective Dose of Remimazolam Combined with Propofol for Intravenous Sedation During Day-Surgery Hysteroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and preliminary observations of behavioral changes following administration of midazolam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of midazolam after intravenous and intramuscular administration in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of midazolam in sevoflurane-anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Climazolam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climazolam, sold under the trade name Climasol, is a potent imidazobenzodiazepine with significant sedative, hypnotic, and anxiolytic properties.[1] Developed by Hoffman-LaRoche, it is primarily utilized in veterinary medicine as an anesthetic agent.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. It is intended to serve as a resource for researchers and professionals engaged in drug development and related scientific fields.

Chemical Identity and Structure

This compound is chemically designated as 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][2][3]benzodiazepine.[4] Its structure is characterized by a fused imidazole ring, which classifies it as an imidazobenzodiazepine, a subclass of benzodiazepines that includes compounds like midazolam and remimazolam.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][2][3]benzodiazepine | [4] |

| CAS Number | 59467-77-5 | [4] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃ | [4] |

| Molecular Weight | 342.22 g/mol | [4] |

| SMILES | CC1=NC=C2N1C3=CC=C(Cl)C=C3C(C4=CC=CC=C4Cl)=NC2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| XLogP3 | 3.0 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 341.0486528 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 341.0486528 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 30.2 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 23 | Computed by PubChem |

| Complexity | 469 | Computed by Cactvs 3.4.8.18 |

Pharmacology

Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, a distinct allosteric site from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less excitable and produces the characteristic sedative, anxiolytic, muscle relaxant, and hypnotic effects of benzodiazepines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H13Cl2N3 | CID 68790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Imidazobenzodiazepines: The Case of Climazolam

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of imidazobenzodiazepines, with a specific focus on Climazolam (Ro21-3982). It details established synthetic protocols, methods for structural and purity characterization, and the underlying pharmacological mechanism of action. The document is intended to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Imidazobenzodiazepines

Imidazobenzodiazepines are a class of benzodiazepine derivatives characterized by an imidazole ring fused to the diazepine ring system. This structural motif confers unique pharmacological properties, primarily through potent and selective modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] These compounds can act as agonists, antagonists, or inverse agonists at the benzodiazepine binding site of the GABA-A receptor, leading to a range of central nervous system effects.[4]

This compound, chemically known as 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1][5]benzodiazepine, is a potent imidazobenzodiazepine developed by Hoffman-LaRoche.[5][6] It is structurally similar to midazolam and is utilized in veterinary medicine as an anesthetic agent, often in combination with other drugs like ketamine.[5][7][8] Its efficacy stems from its action as a positive allosteric modulator of the GABA-A receptor.[2][4]

Synthesis of this compound

The synthesis of the imidazobenzodiazepine core has evolved from low-yield multi-step processes to more efficient one-pot annulation methods.[1] The synthesis of this compound specifically can be achieved through the thermal decarboxylation of its carboxylic acid precursor.[9][10]

An improved and widely applicable method for constructing the imidazo[1,5-a][1][5]benzodiazepine skeleton involves a one-pot annulation process starting from a 1,4-benzodiazepine derivative. This approach avoids the low yields (15-30%) of older methods that proceeded through iminophosphate intermediates.[1] The final step to yield this compound is a decarboxylation reaction.

Protocol 1: One-Pot Annulation for Imidazobenzodiazepine Core [1] This protocol describes a general method for forming the imidazo ring, which creates the precursor to this compound.

-

A solution of the starting amidobenzodiazepine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared under an argon atmosphere and cooled to 0°C.

-

Potassium t-butoxide (1.1 mmol) is added, and the mixture is stirred for 20 minutes at 0°C.

-

The reaction is cooled to -35°C, and diethylchlorophosphate (1.3 mmol) is added slowly. The mixture is stirred at 0°C for 30 minutes.

-

The flask is cooled again to -35°C (a lower temperature like -78°C is also acceptable).

-

Ethyl isocyanoacetate (1.1 mmol) is added, immediately followed by another portion of potassium t-butoxide (1.1 mmol).

-

The reaction is stirred while allowing it to warm to room temperature over several hours.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

-

The crude product is purified, often by precipitation from ether or by column chromatography, to yield the imidazobenzodiazepine-3-carboxylate ester.

Protocol 2: Decarboxylation to this compound [9][10] This protocol details the final step in the synthesis of this compound.

-

The precursor, 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1][5]benzodiazepine-3-carboxylic acid, is added to a high-boiling organic solvent such as N-Methylpyrrolidinone (NMP) or mineral oil.

-

The mixture is heated under a nitrogen atmosphere to a temperature between 180°C and 220°C (a preferred range is 195°C to 205°C).

-

The reaction is monitored by HPLC until the starting material is consumed. The process typically results in a mixture of this compound and its non-pharmacologically active isomer, Isothis compound.

-

After cooling, the product is isolated. If mineral oil is used, the mixture can be partitioned between methanol and heptane.[11]

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure this compound.[11]

Characterization of this compound

Proper characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1][5]benzodiazepine | [5][6] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃ | [5][6] |

| Molar Mass | 342.22 g·mol⁻¹ | [5][6][12] |

| Appearance | Solid powder | [12] |

| Melting Point | ~217°C | [10] |

| ¹H-NMR (250 MHz, CD₃OD) | δ 2.52 (s, 3H), 4.27-4.41 (m, 2H), 7.22-8.1 (m, 7H) | [10] |

| Purity (Typical) | >98% (by HPLC) | [12] |

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and for quantifying it against its isomers, such as Isothis compound.[9][10] A typical protocol would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule. The chemical shifts, splitting patterns, and integration of the proton signals must match the expected structure of this compound.[10]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point within the expected range suggests a high degree of purity.[10]

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative, anxiolytic, and anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2][4]

The GABA-A receptor is a ligand-gated ion channel permeable to chloride ions (Cl⁻).[13][14] In the adult central nervous system, the activation of this receptor leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition and the characteristic effects of benzodiazepines.[2][15]

This compound does not bind to the primary GABA binding site (the orthosteric site) but to a distinct allosteric site known as the benzodiazepine (BZD) site.[14] This site is located at the interface between the α and γ subunits of the pentameric receptor complex.[14] Binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening in the presence of GABA.[2] This potentiates the natural inhibitory effect of GABA.

References

- 1. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Synthesis of novel imidazobenzodiazepines as probes of the pharmacophore for "diazepam-insensitive" GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tripsitter.com [tripsitter.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C18H13Cl2N3 | CID 68790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 59467-77-5 [m.chemicalbook.com]

- 8. wikiwand.com [wikiwand.com]

- 9. US20110275799A1 - PROCESS FOR THE SYNTHESIS OF 4H-IMIDAZO [1,5-a] [1,4] BENZODIAZEPINES, IN PARTICULAR MIDAZOLAM AND SALTS THEREOF - Google Patents [patents.google.com]

- 10. US8557981B2 - Process for the synthesis of 4H-imidazo [1,5-a] [1,4] benzodiazepines, in particular midazolam and salts thereof - Google Patents [patents.google.com]

- 11. US6512114B1 - Process for the preparation of Midazolam - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

In Vitro Metabolism of Novel Benzodiazepines: A Technical Guide for Drug Development Professionals

December 2025

Abstract

The emergence of novel benzodiazepines (NBZDs) presents a significant challenge to clinical and forensic toxicology. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of reliable analytical methods for their detection. This technical guide provides an in-depth overview of the core principles and methodologies for conducting in vitro metabolism studies of novel benzodiazepines. It is intended for researchers, scientists, and drug development professionals. This guide details experimental protocols for metabolic stability and metabolite identification assays using human liver microsomes (HLMs), summarizes key quantitative data, and visualizes the primary metabolic pathways and experimental workflows.

Introduction

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] While traditional benzodiazepines have well-documented metabolic profiles, the constant influx of novel, structurally diverse benzodiazepines necessitates robust in vitro evaluation. The primary site of benzodiazepine metabolism is the liver, where they undergo extensive biotransformation by cytochrome P450 (CYP) enzymes (Phase I) and subsequent conjugation reactions (Phase II), primarily glucuronidation.[2] In vitro models, particularly human liver microsomes, serve as a reliable and high-throughput method to investigate these metabolic pathways.[3]

This guide will focus on the practical aspects of designing and executing in vitro metabolism studies for NBZDs, interpreting the data, and understanding its implications for drug development.

Key Metabolic Pathways of Benzodiazepines

The biotransformation of benzodiazepines is a multi-step process. The primary Phase I reactions are mediated by CYP enzymes, with CYP3A4 and CYP2C19 playing a significant role in the metabolism of many benzodiazepines.[4][5] Common Phase I metabolic reactions for benzodiazepines include:

-

N-Dealkylation: Removal of an alkyl group from a nitrogen atom.

-

Hydroxylation: Addition of a hydroxyl group, often at an aliphatic or aromatic position.

-

Reduction: Reduction of a nitro group to an amino group, as seen with some nitrobenzodiazepines.[6]

Following Phase I metabolism, the resulting metabolites, which may still be pharmacologically active, often undergo Phase II conjugation reactions. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of the metabolites, facilitating their excretion.[2] Some benzodiazepines, like lorazepam, are primarily metabolized through direct glucuronidation without prior CYP-mediated oxidation.[7]

The following diagram illustrates a generalized metabolic pathway for a novel benzodiazepine.

References

- 1. GABA-benzodiazepine interactions: physiological, pharmacological and developmental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of Climazolam's Anxiolytic and Sedative Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Climazolam is an imidazobenzodiazepine derivative developed by Hoffman-LaRoche, structurally similar to midazolam and diclazepam.[1] As a member of the benzodiazepine class, it is recognized for its potential anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[2] Primarily used in veterinary medicine as an anesthetic agent under the trade name Climasol, its potent effects on the central nervous system (CNS) make it a subject of interest for preclinical research.[1][3]

This technical guide provides an in-depth overview of the preclinical evaluation of this compound, focusing on its anxiolytic and sedative effects. It details the established experimental protocols used to characterize these properties in rodent models, summarizes the available quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The pharmacological effects of this compound are mediated through its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS.[2][4]

This compound acts as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated chloride ion channel composed of five subunits.[5][6] this compound binds to a specific allosteric site on this receptor, known as the benzodiazepine binding site, which is distinct from the GABA binding site itself.[2][6] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron.[2][4] This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability.[3][4] This reduction in neuronal activity manifests as the anxiolytic and sedative effects of the drug.[4] Preliminary studies suggest that this compound may exhibit a selective binding affinity for certain GABA-A receptor subtypes, which could potentially result in a more favorable side-effect profile compared to less selective benzodiazepines.[4]

Caption: this compound's mechanism of action at the GABAergic synapse.

Preclinical Evaluation of Anxiolytic Effects

The anxiolytic (anxiety-reducing) properties of a compound are typically assessed in rodents using behavioral models that rely on the conflict between the animal's innate fear of novel, open, or brightly lit spaces and its drive to explore.[7][8]

Experimental Protocols

The EPM is a widely used and validated test for screening anxiolytic agents.[8][9] The test is based on the rodent's natural aversion to open and elevated spaces.[10] Anxiolytic compounds increase the proportion of time spent and the number of entries into the more anxiogenic open arms.[8]

-

Apparatus: A plus-shaped maze, typically constructed from a non-reflective material, elevated approximately 50-70 cm above the floor.[9][11] It features two open arms (e.g., 50 x 12 cm) and two enclosed arms of the same size, with high walls (e.g., 50 cm).[11]

-

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment to minimize stress.[12]

-

Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[11]

-

Testing: The animal is placed in the center of the maze, facing an open arm.[7] It is then allowed to explore the maze freely for a 5-minute session.[10][12]

-

Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software.[7] An arm entry is defined as the animal placing all four paws into the arm.[13]

-

Cleaning: The maze is thoroughly cleaned with 70% ethanol between trials to remove olfactory cues.[13]

-

-

Key Parameters Measured:

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

The LDB test is another common paradigm for assessing anxiety-like behavior.[14] It leverages the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly illuminated areas.[15][16] Anxiolytic drugs increase the time spent in the lit compartment and the number of transitions between the two compartments.[9]

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the area) and a large, illuminated compartment (two-thirds of the area).[12][14] The compartments are connected by a small opening.

-

Procedure:

-

Acclimation: Animals are habituated to the testing room before the experiment.

-

Administration: this compound or vehicle is administered at the appropriate pretreatment time.

-

Testing: The animal is placed in the center of the illuminated compartment, facing away from the opening, and allowed to explore for 5-10 minutes.[12]

-

Data Collection: A video camera records the session for later analysis.[12]

-

Cleaning: The apparatus is cleaned thoroughly with 70% ethanol between animals.[13]

-

-

Key Parameters Measured:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. tripsitter.com [tripsitter.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. criver.com [criver.com]

- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 10. protocols.io [protocols.io]

- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. maze.conductscience.com [maze.conductscience.com]

An In-depth Technical Guide to the Research Applications of Climazolam (CAS Number: 59467-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climazolam (trade name Climasol®, CAS: 59467-77-5) is an imidazobenzodiazepine derivative developed by Hoffmann-La Roche, identified by the research code Ro 21-3982.[1] Structurally similar to midazolam and diclazepam, it is utilized in veterinary medicine as a potent, short-acting anesthetic and sedative agent.[2][3] This technical guide provides a comprehensive overview of the known research applications of this compound, focusing on its mechanism of action, pharmacological effects, and its use in preclinical research models. While specific quantitative data on binding affinities and in vivo pharmacokinetics are not widely available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a framework for researchers interested in this compound.

Core Compound Information

| Parameter | Value |

| CAS Number | 59467-77-5 |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][2][3]benzodiazepine[1] |

| Synonyms | Ro 21-3982, Climasol[1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃ |

| Molar Mass | 342.22 g/mol [1] |

| Class | Imidazobenzodiazepine |

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its sedative, anxiolytic, and muscle relaxant effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][4][5]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

This compound binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. This binding does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[4]

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

For research purposes, these values would be determined using the experimental protocols outlined in Section 5. The resulting data would typically be presented as follows:

Table 1: Representative Binding Affinity of this compound at Human Recombinant GABA-A Receptor Subtypes (Hypothetical Data)

| GABA-A Receptor Subtype | Ki (nM) ± SEM |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Table 2: Representative Functional Potency of this compound in Potentiating GABA-induced Cl⁻ Currents (Hypothetical Data)

| GABA-A Receptor Subtype | EC50 (nM) ± SEM |

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

In Vivo Research Applications and Pharmacokinetics

This compound has been primarily investigated in veterinary medicine as an injectable anesthetic, often in combination with other agents such as ketamine, xylazine, and fentanyl.

4.1. Anesthetic Protocols in Animal Models

-

Ponies: A study by Bettschart-Wolfensberger et al. (1996) detailed a total intravenous anesthesia (TIVA) protocol in ponies.[2]

-

Premedication: Acepromazine (0.03 mg/kg, IV) and xylazine (1.0 mg/kg, IV).

-

Induction: Ketamine (2.0 mg/kg, IV) followed by this compound (0.2 mg/kg, IV).

-

Maintenance: Infusion of this compound (0.4 mg/kg/h) and ketamine (6.0 mg/kg/h) for 120 minutes.

-

Antagonism: Sarmazenil (0.04 mg/kg, IV) was administered to facilitate recovery.

-

-

Swine: this compound has been used for the induction of anesthesia in Göttingen minipigs in combination with ketamine and atropine, followed by maintenance with an inhalation anesthetic.

4.2. Pharmacokinetic Profile

The aforementioned study in ponies calculated the pharmacokinetic parameters of this compound, although the specific values are not available in the abstract.[2] A full pharmacokinetic analysis would provide key parameters for designing dosing regimens in research animals.

Table 3: Pharmacokinetic Parameters of this compound in Ponies (Hypothetical Data)

| Parameter | Symbol | Value ± SD |

| Elimination Half-Life | t₁/₂ | Data not available |

| Volume of Distribution | Vd | Data not available |

| Clearance | CL | Data not available |

| Area Under the Curve | AUC | Data not available |

Detailed Experimental Protocols

The following protocols are representative methodologies for characterizing the interaction of a compound like this compound with the GABA-A receptor.

5.1. Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for different GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Figure 2: Workflow for a GABA-A receptor radioligand binding assay.

-

Materials:

-

Cell membranes expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).

-

Radioligand: [³H]flumazenil for the benzodiazepine site.

-

Non-specific binding control: Unlabeled diazepam or flumazenil at a high concentration.

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Binding buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, binding buffer, and varying concentrations of this compound.

-

Add a fixed concentration of [³H]flumazenil to initiate the binding reaction.

-

Incubate at 4°C for a specified time to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of unlabeled diazepam.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

5.2. Two-Electrode Voltage Clamp Electrophysiology for Functional Potency

This protocol measures the ability of this compound to potentiate GABA-induced chloride currents in Xenopus oocytes expressing GABA-A receptors, allowing for the determination of its EC50 value.

Figure 3: Workflow for two-electrode voltage clamp electrophysiology.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., Ringer's solution).

-

GABA.

-

This compound.

-

-

Procedure:

-

Prepare and inject Xenopus oocytes with the cRNA for the GABA-A receptor subunits of interest.

-

After an incubation period to allow for receptor expression, place an oocyte in the recording chamber.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Establish a baseline current by perfusing with the recording solution.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the peak current amplitude for each concentration of this compound.

-

Calculate the percentage potentiation relative to the control GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

This compound is a potent imidazobenzodiazepine with established applications in veterinary anesthesia. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood within the context of its drug class. While a detailed public record of its quantitative pharmacology and pharmacokinetics is sparse, the methodologies for elucidating these parameters are well-established. For researchers in pharmacology and drug development, this compound represents a tool for investigating the in vivo effects of a short-acting benzodiazepine, particularly in large animal models. Further research to fully characterize its receptor subtype selectivity and pharmacokinetic profile across different species would be invaluable for expanding its research applications.

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological properties of novel 8-substituted imidazobenzodiazepines: high-affinity, selective probes for alpha 5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiologic effects of anesthesia induced and maintained by intravenous administration of a this compound-ketamine combination in ponies premedicated with acepromazine and xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Climazolam (Ro21-3982): A Technical Overview of its Discovery and Development by Hoffmann-La Roche

Abstract

Climazolam (Ro21-3982) is an imidazobenzodiazepine developed by the Swiss pharmaceutical company Hoffmann-La Roche.[1] While not developed for human use, it was licensed for use in veterinary medicine as an anesthetic agent under the trade name Climasol.[1] Like other benzodiazepines, its mechanism of action centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a technical guide to the discovery and development of this compound, summarizing its chemical properties, mechanism of action, and preclinical pharmacological profile. It details established experimental protocols for assessing benzodiazepine activity and presents logical and biological pathways through diagrams to illustrate key concepts in its development and mechanism. Due to its status as a veterinary medicine and its age, publicly available quantitative data is limited.

Introduction: The Context of Benzodiazepine Development at Hoffmann-La Roche

The mid-20th century marked a significant era in psychopharmacology, with Hoffmann-La Roche at the forefront of innovation. In 1955, chemist Leo Sternbach accidentally discovered the first benzodiazepine, chlordiazepoxide (Librium), which was subsequently marketed in 1960.[2] This was followed by the highly successful diazepam (Valium) in 1963.[2][3] The development of these agents was a landmark in medicine, offering a safer alternative to barbiturates for treating anxiety, insomnia, and seizures.[2]

Driven by these early successes, Roche initiated an extensive research program to synthesize and screen new benzodiazepine analogues with improved pharmacological profiles—such as faster onset, shorter duration of action, or greater potency. This program led to the development of numerous compounds, including the imidazobenzodiazepine class, which includes this compound (Ro21-3982).[1] Developed as a potent and rapid-acting sedative, this compound was ultimately licensed to the Swiss company Gräub for use as an anesthetic in veterinary medicine.[1]

Chemical & Physical Properties

This compound is a derivative of the imidazobenzodiazepine class, structurally similar to other Roche-developed compounds like midazolam.[1] Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][4][5]benzodiazepine | [1] |

| Internal Code | Ro21-3982 | [1] |

| CAS Number | 59467-77-5 | [1] |

| Chemical Formula | C₁₈H₁₃Cl₂N₃ | [1] |

| Molar Mass | 342.22 g·mol⁻¹ | [1] |

| Class | Imidazobenzodiazepine | [1] |

A U.S. patent for the synthesis of imidazobenzodiazepines, including the process for creating compounds like this compound, was granted to Hoffmann-La Roche in 1981.[1][6] Subsequent patents have described synthesis methods yielding this compound with an 80% titre.[5]

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound, consistent with all benzodiazepines, is the enhancement of GABAergic neurotransmission in the central nervous system.[7]

-

Binding to the GABA-A Receptor : The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl⁻) to flow into the neuron.[7] this compound binds to a specific allosteric site on the receptor, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits.[7] This site is distinct from the GABA binding sites.

-

Potentiation of GABA Effect : The binding of this compound induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA.[7] This results in a greater frequency of chloride channel opening in the presence of GABA.[8]

-

Neuronal Hyperpolarization : The increased influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane potential. This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in a net depressant effect on the central nervous system.[7]

-

Pharmacological Effects : This reduction in neuronal excitability manifests as the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

Preclinical Pharmacological Profile

This compound was primarily evaluated in animal models to determine its sedative and anesthetic properties for veterinary use.

| Effect | Animal Model | Observations | Reference |

| Sedation | Rats | A therapeutic intravenous dose of 0.25 mg/kg induced sedation but did not inhibit the righting reflex or response to painful stimuli. | N/A |

| Anesthesia | Rats | Even at 25 times the therapeutic dose (6.25 mg/kg), no anesthetic effect was observed. | N/A |

| Interaction | Rats | Unlike diazepam and midazolam, this compound failed to potentiate the sedative-analgesic properties of a fentanyl-fluanisone mixture. | N/A |

| Anesthesia | Swine, Ponies | Used effectively in combination with agents like xylazine and ketamine to induce and maintain anesthesia. | [1] |

Experimental Protocols

The development of this compound would have followed standard preclinical testing workflows for benzodiazepines. Below are detailed methodologies for key experiments typical in this process.

In Vitro Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine receptor site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the GABA-A receptor benzodiazepine site.

Materials:

-

Radioligand: [³H]-Flunitrazepam or [³H]-Flumazenil (a BZD antagonist).[9][10]

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Non-specific Binding Control: High concentration of a non-labeled BZD, such as Diazepam (e.g., 10 µM).[9]

-

Receptor Source: Rat or mouse whole brain tissue (excluding cerebellum) homogenized to create a membrane preparation.[9]

-

Equipment: Scintillation counter, glass fiber filters, filtration manifold.

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation multiple times to remove endogenous GABA. Resuspend the final pellet to a specific protein concentration.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]-Flunitrazepam), and varying concentrations of the test compound (this compound).[9][11]

-

Total Binding Tubes: Contain membrane and radioligand only.

-

Non-specific Binding Tubes: Contain membrane, radioligand, and a saturating concentration of unlabeled Diazepam.[9]

-

Test Compound Tubes: Contain membrane, radioligand, and one of the serial dilutions of this compound.

-

-

Incubation Conditions: Incubate all tubes for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach binding equilibrium.[9][12]

-

Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Elevated Plus Maze (EPM) Protocol

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs like benzodiazepines.[4][13]

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Apparatus:

-

A plus-shaped maze, elevated from the floor (e.g., 50 cm).[4]

-

Two arms are open (exposing the animal to height and open space), and two arms are enclosed by high walls.[4]

-

The maze is typically made of a non-reflective material and placed in a dimly lit room.

Methodology:

-

Animal Acclimation: House the animals in the testing facility for at least one week prior to the experiment. Handle the animals for several days to reduce stress from human interaction.[14]

-

Drug Administration: Administer this compound or a vehicle control (e.g., saline) to the animals via a specific route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).[13]

-

Test Procedure:

-

Place a single animal onto the central platform of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a fixed period, typically 5 minutes.[4][14]

-

Record the session using a video camera mounted above the maze for later analysis. The experimenter should be blind to the treatment conditions.[14]

-

-

Behavioral Measures:

-

Primary Anxiety Measures:

-

Time spent in the open arms (anxiolytic drugs increase this time).

-

Number of entries into the open arms.

-

-

Locomotor Activity Measure:

-

Number of entries into the closed arms (to ensure the drug is not simply causing sedation or hyperactivity).

-

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100.

-

Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) x 100.

-

Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in open arm time/entries in the drug group indicates an anxiolytic-like effect.

-

Conclusion

This compound (Ro21-3982) represents a branch of Hoffmann-La Roche's extensive and foundational research into the benzodiazepine class of drugs.[1] While its development was directed towards veterinary medicine, its core pharmacology follows the well-established principles of GABA-A receptor modulation pioneered by the company's earlier blockbuster drugs.[2] The methodologies used to characterize its activity, from in vitro receptor binding to in vivo behavioral models, are standard pillars of CNS drug discovery. Although detailed quantitative and clinical data for this compound are scarce in public literature, its history provides a valuable case study in the targeted development of anesthetic and sedative agents from a well-understood chemical scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. Diazepam - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 5. US8557981B2 - Process for the synthesis of 4H-imidazo [1,5-a] [1,4] benzodiazepines, in particular midazolam and salts thereof - Google Patents [patents.google.com]

- 6. US4280957A - Imidazodiazepines and processes therefor - Google Patents [patents.google.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

An In-depth Technical Guide on the Solubility and Stability of Climazolam in Laboratory Solvents

Disclaimer: Specific experimental data on the solubility and stability of Climazolam is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known physicochemical properties of structurally similar benzodiazepines, alongside detailed, standardized protocols for determining these characteristics for this compound in a laboratory setting.

Introduction to this compound

This compound is a benzodiazepine derivative, specifically an imidazobenzodiazepine. Its chemical structure is 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1][2]benzodiazepine[1][3][4]. Structurally, it is similar to other imidazobenzodiazepines such as midazolam[1][3]. Like other benzodiazepines, this compound is expected to exhibit poor aqueous solubility and varying degrees of solubility in organic solvents. Understanding its solubility and stability is crucial for its formulation, storage, and analytical characterization.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Benzodiazepines are generally lipophilic compounds, leading to low solubility in water and higher solubility in organic solvents[5].

Based on its chemical structure and the general properties of benzodiazepines, the solubility of this compound is predicted as follows:

-

Water: Practically insoluble[6].

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Soluble.

-

Acetonitrile: Slightly soluble.

-

Chloroform: Soluble[5].

-

Acetone: Slightly soluble[6].

To provide a contextual understanding, the following table summarizes the solubility of other benzodiazepines in common laboratory solvents. It is important to note that these values are for comparison and the actual solubility of this compound must be determined experimentally.

| Benzodiazepine | Solvent | Solubility | Reference |

| Diazepam | Water | 0.05 mg/mL | [7] |

| Ethanol | 17 mg/mL | [7] | |

| Lorazepam | Water | 0.08 mg/mL | |

| Ethanol | 1.3 mg/mL | ||

| Alprazolam | Water | Insoluble (40 µg/ml of H₂O at pH 7) | [6] |

| Ethanol | Soluble | [6] | |

| Chloroform | Slightly soluble | [6] | |

| Acetone | Slightly soluble | [6] |

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound[8].

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the solvent in units such as mg/mL or mol/L.

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule.

Benzodiazepines can degrade via several pathways, primarily hydrolysis and oxidation.

-

Hydrolytic Degradation: The benzodiazepine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the diazepine ring.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if it contains electron-rich moieties.

-

Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various photoproducts.

Forced degradation studies are performed under more severe conditions than accelerated stability testing and are crucial for developing stability-indicating analytical methods[9][10][11][12].

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating HPLC method.

A. Development of a Stability-Indicating HPLC Method: A reversed-phase HPLC method should be developed to separate this compound from its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[13].

B. Forced Degradation Conditions: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions[14]:

-

Acidic Hydrolysis:

-

Condition: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60-80 °C).

-

Procedure: A sample is taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized with an equivalent amount of base, diluted, and analyzed by HPLC.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M to 1 M NaOH at room temperature and elevated temperature.

-

Procedure: Similar to acidic hydrolysis, samples are taken, neutralized with an equivalent amount of acid, diluted, and analyzed.

-

-

Oxidative Degradation:

-

Condition: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Procedure: Samples are taken at different time points, diluted, and analyzed.

-

-

Thermal Degradation:

-

Condition: The solid drug and a solution of the drug are exposed to dry heat (e.g., 60-80 °C) for a specified period.

-

Procedure: Samples are withdrawn at various intervals, and the solution is directly analyzed, while the solid is first dissolved in a suitable solvent.

-

-

Photolytic Degradation:

-

Condition: The solid drug and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Samples are analyzed at the end of the exposure period. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

-

C. Analysis and Interpretation:

-

The chromatograms of the stressed samples are compared to that of an unstressed sample.

-

The percentage degradation of this compound is calculated.

-

The formation of degradation products is monitored.

-

Mass balance is calculated to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.

Visualizations

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

References

- 1. tripsitter.com [tripsitter.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 6. Alprazolam - Wikipedia [en.wikipedia.org]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. who.int [who.int]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sgs.com [sgs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide on the Benzodiazepine Receptor Binding Affinity of Climazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction to Climazolam and its Mechanism of Action